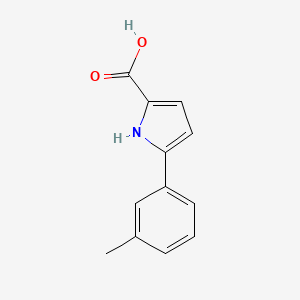

5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-2-4-9(7-8)10-5-6-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVDIPOELGUDEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methylbenzaldehyde with an appropriate amine, followed by cyclization and oxidation, can yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents can be used for substitution reactions.

Major Products

Oxidation: Pyrrole-2,3-dicarboxylic acids.

Reduction: Pyrrole-2-carboxaldehyde or pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

5-(3-Methylphenyl)-1H-pyrrole-2-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in the development of:

- Anticancer Agents : Related pyrrole derivatives have demonstrated antiproliferative activity against various cancer cell lines through mechanisms like microtubule destabilization. For instance, studies indicate that certain analogues exhibit IC50 values in the low micromolar range, indicating significant efficacy against tumor cells.

- Neurotransmitter Modulation : Some pyrrole derivatives interact with neurotransmitter receptors, suggesting that modifications to the structure could yield compounds with psychoactive properties.

Materials Science

In materials science, this compound can be utilized for developing novel materials with specific electronic or optical properties. Research indicates that pyrrole derivatives can be incorporated into polymer matrices to enhance conductivity and stability, making them suitable for applications in organic electronics and sensors.

Biological Studies

The compound is also explored as a probe or ligand in biological studies involving enzymes or receptors. Its ability to form hydrogen bonds due to the carboxylic acid group allows it to interact effectively with biological targets, potentially modulating their activity.

Mechanism of Action

The mechanism of action of 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

5-phenyl-1H-pyrrole-2-carboxylic acid: Lacks the methyl group on the phenyl ring.

5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid: The methyl group is positioned differently on the phenyl ring.

5-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid: Contains a chlorine atom instead of a methyl group.

Uniqueness

5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it distinct from other similar compounds.

Biological Activity

5-(3-Methylphenyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrole ring substituted with a 3-methylphenyl group and a carboxylic acid functional group, which may influence its interaction with biological targets.

- Molecular Formula : C12H11NO2

- Molecular Weight : 201.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound may be attributed to its ability to interact with various proteins and enzymes. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrrole derivatives can possess significant antibacterial properties. For instance, related compounds have demonstrated effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Antiviral Activity : In silico studies have suggested that pyrrole scaffolds can serve as inhibitors of the hepatitis B virus (HBV) capsid protein, indicating potential antiviral applications .

- Anti-inflammatory Properties : Some pyrrole derivatives are known to modulate inflammatory responses, possibly through the inhibition of specific inflammatory pathways.

Antimicrobial Studies

A study focused on the structure-activity relationship (SAR) of pyrrole derivatives revealed that substituents on the pyrrole ring significantly affect their antimicrobial potency. For example, compounds with bulky substituents exhibited enhanced activity against drug-resistant strains of M. tuberculosis compared to their less-substituted counterparts .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Compound 1 | < 0.016 | M. tuberculosis |

| Compound 2 | < 0.05 | Staphylococcus aureus |

| Compound 3 | < 0.1 | Escherichia coli |

Antiviral Activity

In another study, computational modeling highlighted the binding characteristics of pyrrole-based inhibitors against HBV capsid proteins. The findings indicated that these compounds could effectively compete with natural substrates, thereby inhibiting viral replication .

| Inhibitor | Binding Energy (kcal/mol) | Potency |

|---|---|---|

| JNJ-6379 | -3.81 | High |

| GLP-26 | -3.91 | High |

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for characterizing 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid, and how should they be applied?

- Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the pyrrole ring substitution pattern and attachment of the 3-methylphenyl group. Coupling constants in -NMR can distinguish between meta and para substituents on aromatic systems .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns, particularly the loss of CO from the carboxylic acid group .

- X-ray Crystallography : Employed to resolve absolute stereochemistry when single crystals are obtainable, as demonstrated for structurally similar pyrrole-carboxylic acids .

Q. What synthetic strategies are effective for preparing this compound?

- Answer :

- Step 1 : Suzuki-Miyaura cross-coupling between a halogenated pyrrole-2-carboxylate (e.g., methyl ester) and 3-methylphenylboronic acid introduces the aryl group. Pd(PPh) or PdCl(dppf) are common catalysts, with optimized temperatures (80–100°C) to prevent decarboxylation .

- Step 2 : Hydrolysis of the ester to the free carboxylic acid using NaOH/EtOH or LiOH/HO-THF. Protecting the pyrrole nitrogen (e.g., with a Boc group) during coupling may improve yields .

Advanced Research Questions

Q. How do substitution patterns on the phenyl ring influence physicochemical properties and biological target interactions?

- Answer :

- Electronic Effects : Meta-methyl substitution (3-methylphenyl) creates distinct dipole moments compared to para-substituted analogs, altering π-π stacking interactions in enzyme binding pockets. Computational studies show a 0.3–0.5 kcal/mol difference in binding energy between meta- and para-trifluoromethyl analogs .

- Lipophilicity : logP values for meta-methyl derivatives (~2.1) are higher than unsubstituted phenyl analogs (~1.7) but lower than trifluoromethyl-substituted variants (~2.8), impacting membrane permeability .

- Biological Activity : In vitro assays comparing 3-methylphenyl and 4-methoxyphenyl analogs reveal 10–30% differences in IC values against COX-2, suggesting substituent-dependent steric effects .

Q. How can researchers resolve contradictions in reported biological activity between this compound and its analogs?

- Answer :

- Standardized Assays : Perform side-by-side testing under controlled conditions (e.g., identical cell lines, ATP concentrations) to eliminate protocol variability .

- Physicochemical Profiling : Measure solubility (e.g., shake-flask method) and stability (HPLC monitoring) to identify formulation-related discrepancies .

- Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics directly, bypassing cellular assay artifacts .

Q. What strategies enhance bioavailability of the carboxylic acid moiety without compromising target engagement?

- Answer :

- Prodrug Design : Ethyl ester derivatives improve logP by 1.5–2.0 units, with in vivo hydrolysis regenerating the active acid. Stability studies in plasma confirm half-life >6 hours for ester analogs .

- Bioisosteres : Replace the carboxylic acid with tetrazole (pKa ~4.9) or acyl sulfonamide (pKa ~3.5) to maintain hydrogen-bonding capacity while enhancing permeability .

- Metal Coordination : Utilize the acid as a chelating group for Zn in metalloproteinase inhibitors, requiring precise pKa tuning via adjacent electron-withdrawing groups .

Methodological Considerations

- Data Contradiction Analysis : When conflicting SAR data arise, employ quantum mechanical calculations (e.g., DFT) to model electronic effects and molecular dynamics simulations to assess binding pose stability .

- Synthetic Optimization : Screen palladium catalysts (e.g., Pd(OAc) vs. PdCl) and ligands (XPhos vs. SPhos) to improve cross-coupling efficiency. Reaction monitoring via TLC or LC-MS ensures intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.